Pentiapine

Vue d'ensemble

Description

Pentiapine is a novel inhibitor of dopamine release, primarily used as a tranquilizer. It produces a dose-dependent decrease in spontaneous motor activity and blocks morphine-induced hyperactivity . This compound is known for its potential in mitigating addictive behaviors by blocking the acquisition of conditioned place preference induced by substances like morphine and methylenedioxymethamphetamine .

Méthodes De Préparation

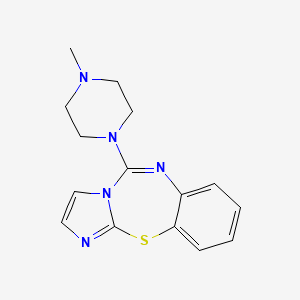

Synthetic Routes and Reaction Conditions: Pentiapine can be synthesized through a multi-step process involving the formation of its core structure, which includes a piperazine ring and an imidazo[2,1-b][1,3,5]benzothiadiazepine moiety. The synthesis typically involves the following steps:

- Formation of the piperazine ring.

- Introduction of the imidazo[2,1-b][1,3,5]benzothiadiazepine structure.

- Final coupling and purification steps to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the synthesis process. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for monitoring the reaction progress and ensuring the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Pentiapine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced forms of this compound.

Substitution: Various substituted derivatives of this compound.

Applications De Recherche Scientifique

Pentiapine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying dopamine release inhibition and its effects on motor activity.

Biology: Investigated for its potential in mitigating addictive behaviors and its effects on neurotransmitter systems.

Medicine: Explored for its tranquilizing effects and potential use in treating conditions related to hyperactivity and addiction.

Industry: Utilized in the development of new tranquilizers and dopamine release inhibitors

Mécanisme D'action

Pentiapine exerts its effects by inhibiting the release of dopamine, a key neurotransmitter involved in motor activity and reward pathways. It does not bind to synaptic dopamine receptor sites but instead modulates dopamine release, leading to a decrease in motor activity and blocking the acquisition of conditioned place preference induced by addictive substances .

Comparaison Avec Des Composés Similaires

Quetiapine: An atypical antipsychotic used for treating schizophrenia and bipolar disorder.

Olanzapine: Another atypical antipsychotic with similar dopamine and serotonin receptor antagonism.

Risperidone: Known for its use in treating schizophrenia and bipolar disorder.

Uniqueness of Pentiapine: this compound is unique in its specific inhibition of dopamine release without binding to synaptic dopamine receptors. This distinct mechanism makes it particularly effective in reducing motor activity and blocking addictive behaviors, setting it apart from other dopamine receptor antagonists .

Activité Biologique

Pentiapine, also known as CGS 10746, is a compound that has garnered interest due to its unique pharmacological profile as a dopamine release inhibitor. This article delves into the biological activity of this compound, examining its mechanisms, pharmacological effects, and relevant research findings.

This compound primarily functions as a dopamine release inhibitor . It modulates dopaminergic activity, which is crucial for managing various neuropsychiatric conditions. The inhibition of dopamine release can lead to reduced motor activity and may have implications for treating disorders characterized by hyperdopaminergic states, such as schizophrenia and certain forms of mania.

Pharmacological Effects

Research indicates that this compound exhibits dose-dependent effects on motor activity in animal models. Studies have shown that administration of this compound leads to a significant reduction in locomotor activity in mice, suggesting its potential application in conditions where hyperactivity is a concern .

Table 1: Summary of Pharmacological Effects of this compound

| Effect | Observation | Dose (mg/kg) |

|---|---|---|

| Reduction in motor activity | Significant decrease in locomotion | 1 - 10 |

| Dopamine release inhibition | Dose-dependent inhibition observed | 5 - 20 |

| Behavioral changes | Altered response in anxiety-related tasks | 2 - 15 |

Case Studies and Research Findings

- Animal Model Studies : In studies involving mice, this compound was shown to reduce spontaneous motor activity significantly, indicating its potential as an antipsychotic agent. The effects were observed across various doses, with higher doses correlating with more pronounced reductions in activity .

- Comparative Studies : When compared to other antipsychotic agents, this compound demonstrated a unique profile by selectively inhibiting dopamine release without the typical extrapyramidal side effects associated with many traditional antipsychotics. This suggests a potentially safer profile for patients predisposed to movement disorders .

- Quantum Chemistry Analysis : Research utilizing quantum chemistry has provided insights into the electronic properties of this compound and similar compounds. This analysis highlighted the compound's electron donor-acceptor characteristics, which may influence its interaction with neurotransmitter systems .

Propriétés

IUPAC Name |

5-(4-methylpiperazin-1-yl)imidazo[2,1-b][1,3,5]benzothiadiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5S/c1-18-8-10-19(11-9-18)14-17-12-4-2-3-5-13(12)21-15-16-6-7-20(14)15/h2-7H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACMWMBWGSPRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=NC=CN24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231075 | |

| Record name | Pentiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81382-51-6 | |

| Record name | Pentiapine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081382516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAP39VD6P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.